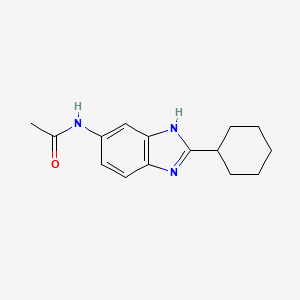

![molecular formula C19H19ClO4 B5540143 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow the efficient formation of multiple bonds in a single operation. For instance, a novel protocol for synthesizing alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalate derivatives utilizes a domino O-acylation/α-addition cyclization/alcoholysis reaction. This method highlights the mild reaction conditions, easy workup, and high bond efficiency (Teimouri & Inanloo, 2018).

Molecular Structure Analysis

The molecular structure of related chromene derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal significant details about the molecular and supramolecular architecture of these compounds, showing how substituents affect the overall structure (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving chromene derivatives are diverse, reflecting the reactivity of the chromene moiety. For example, the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles from a tandem Michael addition - cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles showcases the versatility of chromene derivatives in organic synthesis (Ding & Zhao, 2010).

科学的研究の応用

Synthetic Methodologies and Catalytic Processes

Four-component Synthesis

A novel protocol for the synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a one-pot, four-component domino reaction demonstrates the compound's relevance in creating densely functionalized chromene derivatives under mild conditions (Teimouri & Inanloo, 2018).

Efficient Atom Economical Synthesis

The atom-efficient synthesis of medicinally promising chromene derivatives through a one-pot, three-component reaction showcases the compound's potential in generating biologically active molecules efficiently (Boominathan et al., 2011).

Biological Activities

Analgesic Activity

Compounds synthesized from reactions involving cycloalkanecarboxylates have demonstrated analgesic activities, highlighting potential pharmacological applications of chromene derivatives in pain management (Kirillov et al., 2012).

Cytotoxicity Against Cancer Cells

A new compound related to chromene derivatives has shown cytotoxicity against human gastric cancer cell lines, suggesting the compound's utility in cancer research and potential therapeutic applications (Liu et al., 2008).

特性

IUPAC Name |

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO4/c20-15-9-14-12-7-4-8-13(12)19(22)23-16(14)10-17(15)24-18(21)11-5-2-1-3-6-11/h9-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGOKVAQZKPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)